Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a quinoline ring, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a quinoline derivative with a thiophene compound under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may result in the formation of a reduced quinoline or thiophene ring.
Scientific Research Applications
TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets within a biological system. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-2-PYRIDINYL]SULFANYL}ACETATE
- TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-6-PHENYL-2-PYRIDINYL]SULFANYL}ACETATE
Uniqueness
TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is unique due to its combination of a quinoline ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H22N2O2S2/c1-20(2,3)24-17(23)12-26-19-14(11-21)18(16-9-6-10-25-16)13-7-4-5-8-15(13)22-19/h6,9-10H,4-5,7-8,12H2,1-3H3 |
InChI Key |
TUZFOZXNYNZNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CS3 |
Origin of Product |
United States |
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